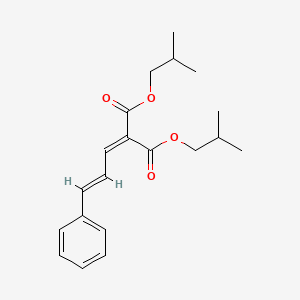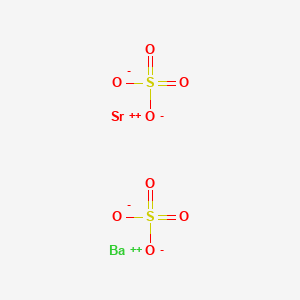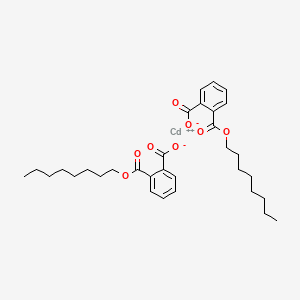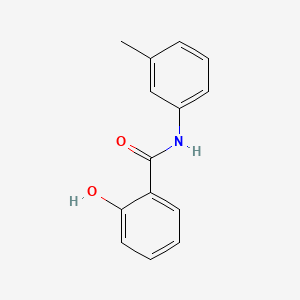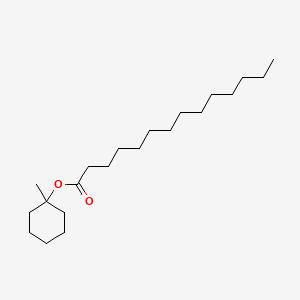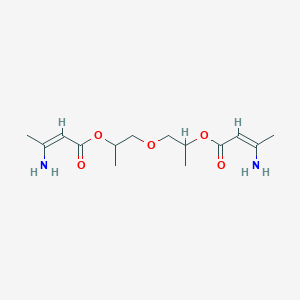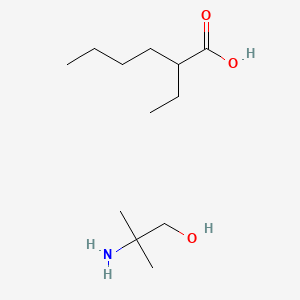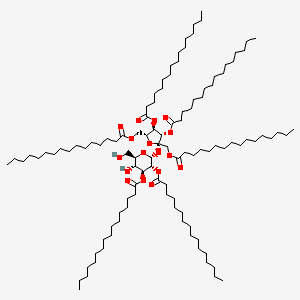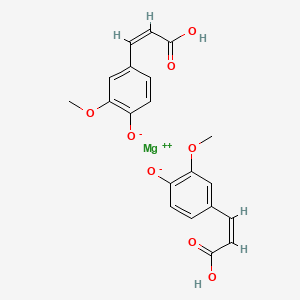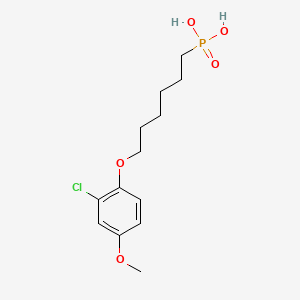
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, is an organic compound characterized by the presence of a phosphonic acid group attached to a hexyl chain, which is further substituted with a 2-chloro-4-methoxyphenoxy group. This compound is part of the broader class of phosphonic acids, which are known for their diverse applications in various fields due to their unique chemical properties.
Métodos De Preparación
The synthesis of phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, typically involves a multi-step process. One common synthetic route includes the reaction of 2-chloro-4-methoxyphenol with 1-bromohexane to form the intermediate 6-(2-chloro-4-methoxyphenoxy)hexane. This intermediate is then reacted with a phosphonic acid derivative under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity.
Análisis De Reacciones Químicas
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, using suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, involves its interaction with specific molecular targets and pathways. The phosphonic acid group is known to form strong hydrogen bonds and coordinate with metal ions, which can influence various biochemical processes. The compound’s effects are mediated through its interaction with enzymes and receptors, leading to changes in cellular functions and signaling pathways.
Comparación Con Compuestos Similares
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, can be compared with other similar compounds, such as:
Phosphonic acid, (6-(2-chlorophenoxy)hexyl)-: Lacks the methoxy group, which may affect its reactivity and applications.
Phosphonic acid, (6-(4-methoxyphenoxy)hexyl)-: Lacks the chloro group, which may influence its chemical properties and biological activity.
Phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)butyl)-: Has a shorter alkyl chain, which can impact its solubility and interactions. The uniqueness of phosphonic acid, (6-(2-chloro-4-methoxyphenoxy)hexyl)-, lies in its specific substitution pattern and chain length, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
89210-93-5 |
|---|---|
Fórmula molecular |
C13H20ClO5P |
Peso molecular |
322.72 g/mol |
Nombre IUPAC |
6-(2-chloro-4-methoxyphenoxy)hexylphosphonic acid |
InChI |
InChI=1S/C13H20ClO5P/c1-18-11-6-7-13(12(14)10-11)19-8-4-2-3-5-9-20(15,16)17/h6-7,10H,2-5,8-9H2,1H3,(H2,15,16,17) |
Clave InChI |
JKYBVGUADGJYPY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OCCCCCCP(=O)(O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



